Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-
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Overview
Description
Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced into the benzene ring through nitration, which involves the reaction of the benzene ring with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the brominated pyridine derivative with a suitable sulfonamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted pyridine derivatives.
Scientific Research Applications
Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to inhibit specific enzymes and pathways in cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 2-methyl-
- Benzamide, 2-bromo-
Uniqueness
Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro- is unique due to the presence of both a brominated pyridine ring and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzenesulfonamide derivatives, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
404034-79-3 |
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Molecular Formula |
C13H12BrN3O4S |
Molecular Weight |
386.22 g/mol |
IUPAC Name |
N-[2-(6-bromopyridin-2-yl)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H12BrN3O4S/c14-13-7-3-4-10(16-13)8-9-15-22(20,21)12-6-2-1-5-11(12)17(18)19/h1-7,15H,8-9H2 |
InChI Key |
DQEPRZHMUBZABB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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